



# Application Notes and Protocols for Radiolabeling DPI-4452 with Lutetium-177

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Compound of Interest		
Compound Name:	DPI-4452	
Cat. No.:	B15603731	Get Quote

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### Introduction

**DPI-4452** is a cyclic peptide antagonist of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in numerous solid tumors and associated with poor prognosis.[1][2][3] The presence of a DOTA chelator in the structure of **DPI-4452** allows for the stable incorporation of radionuclides, making it a promising agent for theranostics.[1][4] Radiolabeling **DPI-4452** with Lutetium-177 ( $^{177}$ Lu), a  $\beta^-$ -emitting radionuclide with a half-life of 6.7 days, creates [ $^{177}$ Lu]Lu-**DPI-4452**, a targeted radiopharmaceutical for the treatment of CAIX-expressing cancers.[5][6] These application notes provide a detailed protocol for the radiolabeling of **DPI-4452** with  $^{177}$ Lu, along with information on quality control and relevant biological pathways.

## **Materials and Equipment**

Materials:

- **DPI-4452** peptide with DOTA chelator
- 177LuCl<sub>3</sub> solution (high specific activity, no-carrier-added)
- Sodium acetate buffer (0.1 M, pH 4.5), metal-free
- Ascorbic acid (50 mg/mL in water for injection), sterile



- Gentisic acid (50 mg/mL in water for injection), sterile
- DTPA solution (0.05 M), sterile
- Sterile water for injection (WFI)
- 0.22 μm sterile filter
- · Sterile, pyrogen-free reaction vials
- Instant thin-layer chromatography (ITLC-SG) strips
- C18 Sep-Pak cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- 0.1 M citrate buffer (pH 5.0)

### Equipment:

- · Lead-shielded hot cell
- Dose calibrator
- Heating block or water bath capable of reaching 95-100°C
- Vortex mixer
- pH meter or pH strips
- · Radio-TLC scanner
- High-performance liquid chromatography (HPLC) system with a radiodetector
- C18 reverse-phase HPLC column



# Experimental Protocols Radiolabeling Protocol for [177Lu]Lu-DPI-4452

This protocol is designed for the efficient and reproducible radiolabeling of **DPI-4452** with <sup>177</sup>Lu.

#### · Preparation:

- In a sterile, pyrogen-free reaction vial within a lead-shielded hot cell, add a calculated amount of DPI-4452 peptide solution.
- Add sodium acetate buffer (0.1 M, pH 4.5) to the reaction vial to achieve a final reaction pH between 4.0 and 4.5.
- To prevent radiolysis, add a stabilizer such as ascorbic acid or a mixture of ascorbic and gentisic acid to the reaction mixture.

#### Radiolabeling Reaction:

- Carefully add the required activity of <sup>177</sup>LuCl<sub>3</sub> solution to the reaction vial.
- Gently mix the contents of the vial.
- Incubate the reaction vial in a pre-heated heating block or water bath at 95-100°C for 20-30 minutes.

#### Quenching and Formulation:

- After incubation, allow the reaction vial to cool to room temperature.
- Add a small volume of DTPA solution to the reaction mixture to chelate any unreacted
   <sup>177</sup>Lu.
- The final product can be diluted with sterile saline for injection to the desired radioactive concentration.
- $\circ$  Aseptically filter the final solution through a 0.22  $\mu m$  sterile filter into a sterile vial.



## **Quality Control Procedures**

To ensure the safety and efficacy of [177Lu]Lu-**DPI-4452**, the following quality control tests should be performed.

- 1. Radiochemical Purity (RCP) by Radio-TLC:
- Stationary Phase: ITLC-SG strip.
- Mobile Phase: 0.1 M citrate buffer (pH 5.0).
- Procedure:
  - Spot a small amount of the final product onto an ITLC-SG strip.
  - Develop the chromatogram in the mobile phase.
  - $[^{177}Lu]Lu$ -**DPI-4452** will remain at the origin (Rf = 0.0-0.1), while free  $^{177}Lu$  will migrate with the solvent front (Rf = 0.9-1.0).
  - Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at each Rf value.
- Acceptance Criteria: Radiochemical purity should be ≥95%.
- 2. Radiochemical Purity (RCP) by Radio-HPLC:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
- Procedure:
  - Inject a small volume of the final product onto the HPLC system.
  - Monitor the elution profile using a radiodetector.



- The retention time of [177Lu]Lu-DPI-4452 should be determined using a reference standard.
- Acceptance Criteria: Radiochemical purity should be ≥95%.
- 3. Visual Inspection:
- The final product should be a clear, colorless solution, free of any particulate matter.
- 4. pH Measurement:
- The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.0).
- 5. Radionuclidic Purity:
- The radionuclidic purity of the <sup>177</sup>Lu used should be confirmed according to the supplier's specifications.
- 6. Sterility and Endotoxin Testing:
- These tests should be performed according to standard pharmacopeia guidelines for parenteral preparations.

### **Data Presentation**

## Table 1: Typical Radiolabeling Parameters and Quality Control Specifications for <sup>177</sup>Lu-DOTA-Peptides



Parameter	Value/Specification	Reference
Reaction Conditions		
рН	4.0 - 4.5	General knowledge
Temperature	95 - 100 °C	General knowledge
Incubation Time	20 - 30 minutes	General knowledge
Quality Control		
Radiochemical Purity (RCP)	_ ≥ 95%	General knowledge
Radionuclidic Purity	As per supplier	General knowledge
Sterility	Sterile	General knowledge
Bacterial Endotoxins	As per pharmacopeia	General knowledge

Table 2: Biodistribution of [177Lu]Lu-DPI-4452 in HT-29

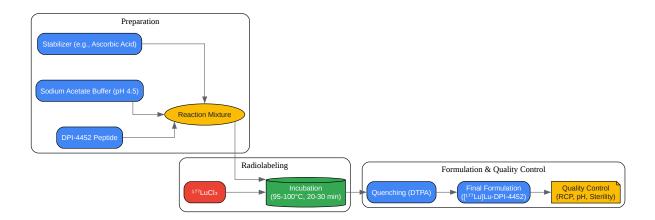
Tumor-Bearing Mice (%ID/g + SD)

Organ	4 hours	24 hours	48 hours
Blood	0.4 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Tumor	10.2 ± 1.5	8.9 ± 1.2	7.5 ± 1.0
Kidneys	1.8 ± 0.3	0.5 ± 0.1	0.3 ± 0.1
Liver	0.5 ± 0.1	0.2 ± 0.0	0.1 ± 0.0
Spleen	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0
Lungs	0.3 ± 0.1	0.1 ± 0.0	0.1 ± 0.0
Stomach	1.5 ± 0.4	0.6 ± 0.2	0.4 ± 0.1
Intestines	1.2 ± 0.2	0.4 ± 0.1	0.2 ± 0.1

Data adapted from preclinical studies.

## **Mandatory Visualizations**

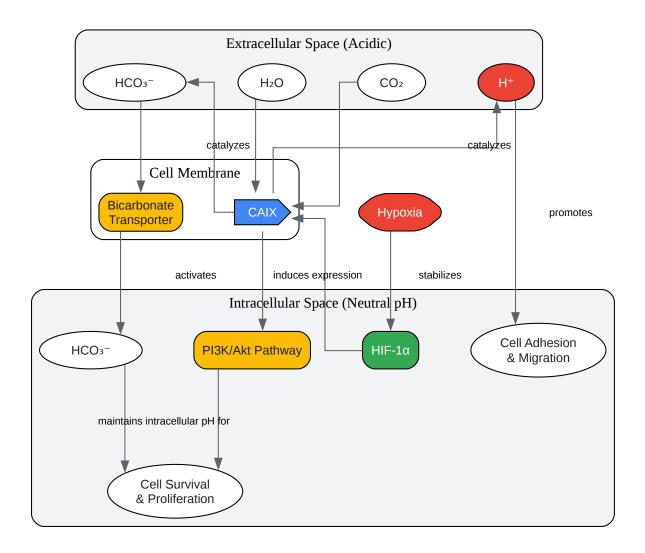




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Radiolabeling workflow for [177Lu]Lu-**DPI-4452**.





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Simplified CAIX signaling pathway in cancer cells.

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## References

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